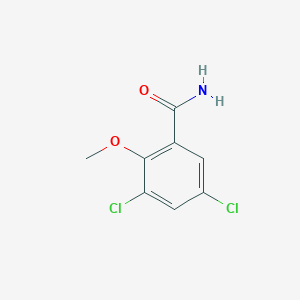
N-benzyl-4-hydroxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-hydroxybutanamide (NBHBA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. NBHBA is a derivative of gamma-hydroxybutyrate (GHB), a naturally occurring neurotransmitter in the brain. NBHBA has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of N-benzyl-4-hydroxybutanamide is not fully understood. However, it is believed to act on the GHB receptor, which is a subtype of the GABA receptor. N-benzyl-4-hydroxybutanamide has been shown to increase GABAergic neurotransmission, leading to its potential as a treatment for alcohol and drug addiction. Additionally, N-benzyl-4-hydroxybutanamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects
N-benzyl-4-hydroxybutanamide has been shown to have various biochemical and physiological effects. In animal models, N-benzyl-4-hydroxybutanamide has been shown to increase GABAergic neurotransmission, leading to reduced alcohol consumption and withdrawal symptoms. Additionally, N-benzyl-4-hydroxybutanamide has been shown to have neuroprotective effects, including reducing neuronal damage and inflammation in animal models of traumatic brain injury and stroke. N-benzyl-4-hydroxybutanamide has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-4-hydroxybutanamide in lab experiments is its potential as a treatment for alcohol and drug addiction. Additionally, N-benzyl-4-hydroxybutanamide has been shown to have neuroprotective and anti-inflammatory properties, making it a useful tool for studying the mechanisms of traumatic brain injury and inflammatory bowel disease. However, one limitation of using N-benzyl-4-hydroxybutanamide in lab experiments is its potential toxicity and side effects, which may affect the validity of the results.
Future Directions
There are several future directions for N-benzyl-4-hydroxybutanamide research, including its potential as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of N-benzyl-4-hydroxybutanamide for its potential use as a treatment for alcohol and drug addiction. Furthermore, the development of novel synthesis methods and purification techniques may improve the yield and purity of N-benzyl-4-hydroxybutanamide, making it more accessible for scientific research.
Scientific Research Applications
N-benzyl-4-hydroxybutanamide has been used in various scientific research applications, including its potential as a treatment for alcohol and drug addiction, as well as its neuroprotective and anti-inflammatory properties. N-benzyl-4-hydroxybutanamide has been shown to reduce alcohol consumption and withdrawal symptoms in animal models, indicating its potential as a treatment for alcohol addiction. Additionally, N-benzyl-4-hydroxybutanamide has been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke. N-benzyl-4-hydroxybutanamide has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
properties
Product Name |
N-benzyl-4-hydroxybutanamide |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-benzyl-4-hydroxybutanamide |
InChI |
InChI=1S/C11H15NO2/c13-8-4-7-11(14)12-9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H,12,14) |
InChI Key |
OTMXCBMQBZIPSQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CCCO |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B223982.png)
![2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B223983.png)






